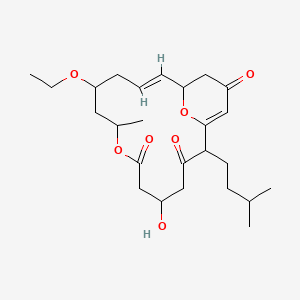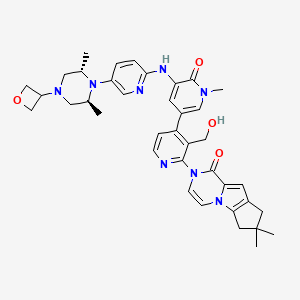
Bifendate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bifendate-d6 is a deuterated derivative of bifendate, a biologically active molecule belonging to the dimethyl [1,10-biphenyl]-2,20-dicarboxylate family. Bifendate has been widely used in Chinese medicine for the treatment of chronic hepatitis due to its low cost and minimal side effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of bifendate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bifendate-d6 involves the incorporation of deuterium atoms into the bifendate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the incorporation of deuterium atoms at the desired positions .
Análisis De Reacciones Químicas
Types of Reactions: Bifendate-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional group being replaced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acid derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Bifendate-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in liver diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of Bifendate-d6 involves its interaction with various molecular targets and pathways. This compound exerts its effects by preventing the translocation of nuclear factor kappa B to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory action helps in curbing the progression of liver inflammation and subsequent tissue damage .
Comparación Con Compuestos Similares
Bifendate: The non-deuterated form of Bifendate-d6, used clinically for the treatment of chronic hepatitis.
Schisandrin C: A related compound with similar therapeutic effects.
Dimethyl [1,10-biphenyl]-2,20-dicarboxylate derivatives: Various derivatives with different biological activities.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C20H18O10 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
trideuteriomethyl 7-methoxy-4-[7-methoxy-5-(trideuteriomethoxycarbonyl)-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3/i3D3,4D3 |
Clave InChI |
JMZOMFYRADAWOG-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)OC([2H])([2H])[2H])OC)OCO4)OCO2)OC |
SMILES canónico |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


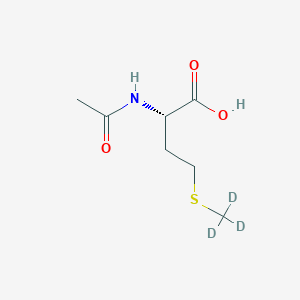
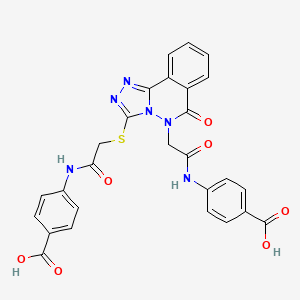

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)


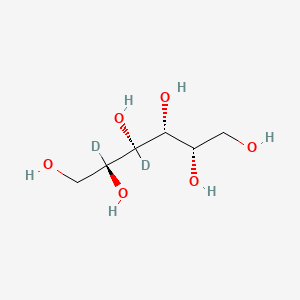
octadec-9-enamide](/img/structure/B12412110.png)
